(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide

Oxazolidinone antibiotic synthesis Palladium-catalyzed cross-coupling Stille coupling

(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide (CAS 149524-45-8) is a chiral oxazolidinone acetamide derivative characterized by a 3-fluoro-4-iodophenyl substituent on the oxazolidinone ring. It belongs to the oxazolidinone class of synthetic antibacterial agents, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Molecular Formula C12H12FIN2O3
Molecular Weight 378.14 g/mol
CAS No. 149524-45-8
Cat. No. B119945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide
CAS149524-45-8
Molecular FormulaC12H12FIN2O3
Molecular Weight378.14 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)I)F
InChIInChI=1S/C12H12FIN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-11(14)10(13)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1
InChIKeyYLWDRZMLYRIMNV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 149524-45-8: (S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide – Key Oxazolidinone Intermediate for Targeted Antibacterial Synthesis


(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide (CAS 149524-45-8) is a chiral oxazolidinone acetamide derivative characterized by a 3-fluoro-4-iodophenyl substituent on the oxazolidinone ring. It belongs to the oxazolidinone class of synthetic antibacterial agents, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. This compound is primarily utilized as a key synthetic intermediate in the preparation of biaryl oxazolidinone antibiotics and structurally related analogs, leveraging the aryl iodide moiety for palladium-catalyzed cross-coupling reactions [2].

CAS 149524-45-8: Why Generic Substitution with Other Oxazolidinone Intermediates Fails for Palladium-Mediated Coupling


The 4-iodo substituent on the phenyl ring is not a generic placeholder; it serves as a critical functional handle for chemoselective cross-coupling reactions. Substituting this compound with the corresponding 3-fluoro-4-bromo [1], 3-fluoro-4-chloro, or non-halogenated 3-fluorophenyl oxazolidinone analog would significantly alter the reactivity profile in palladium-catalyzed transformations such as Stille, Suzuki, or Sonogashira couplings. The aryl iodide bond displays higher oxidative addition rates with palladium(0) catalysts compared to aryl bromides or chlorides, enabling milder reaction conditions and broader functional group tolerance [2]. This difference in reactivity is not anecdotal but rooted in the relative bond dissociation energies and the established order of reactivity (I > OTf > Br >> Cl) in palladium-catalyzed cross-coupling reactions.

CAS 149524-45-8: Quantitative Head-to-Head Comparison Evidence Against Key Comparators


Head-to-Head Synthetic Utility: Aryl Iodide vs. Aryl Bromide in Stille Coupling for Oxazolidinone Antibiotic Synthesis

In the synthesis of biaryl oxazolidinone antibiotics, the iodo derivative (CAS 149524-45-8) is specifically employed as the electrophilic coupling partner. The analogous bromo derivative, (S)-N-[[3-(3-fluoro-4-bromophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, requires more forcing conditions or a less efficient catalyst system [1]. In the reported synthesis of the oxazolidinone antibiotic DA-7867, the aryl iodide intermediate (CAS 149524-45-8) was coupled with a thiazolyl stannane using Pd(PPh3)4 in refluxing dioxane, yielding the desired biaryl product [2]. The same reaction with the corresponding aryl bromide would be expected to proceed with significantly lower conversion under identical conditions, based on the well-established reactivity scale of aryl halides in oxidative addition to Pd(0) [3].

Oxazolidinone antibiotic synthesis Palladium-catalyzed cross-coupling Stille coupling Biaryl oxazolidinone intermediates DA-7867 synthesis

Chiral Integrity: (S)-Enantiomer (CAS 149524-45-8) vs. Racemic Mixture – Pharmacological Relevance

The antibacterial activity of oxazolidinones is stereospecific; only the (S)-enantiomer exhibits clinically meaningful inhibition of bacterial protein synthesis. The (R)-enantiomer or racemic mixtures are essentially inactive or substantially less potent [1]. CAS 149524-45-8 is specified as the (S)-enantiomer with a defined chiral center at the 5-position of the oxazolidinone ring. Commercially available material typically carries a purity specification of ≥97% (HPLC) with retention of the (S)-configuration [2]. In contrast, the racemic mixture or the (R)-enantiomer would lack the necessary stereochemical configuration for the target binding interaction with the 50S ribosomal subunit, rendering it pharmacologically irrelevant as an antibacterial agent or precursor.

Oxazolidinone chirality Enantiomeric purity Antibacterial activity Stereochemistry-activity relationship Protein synthesis inhibition

Synthesis Route Efficiency: Direct Iodination vs. Halogen Exchange – Cost and Atom Economy Considerations

CAS 149524-45-8 is synthesized via regioselective iodination of the 3-fluorophenyl precursor using iodine monochloride (ICl) in trifluoroacetic acid [1]. This direct late-stage iodination approach provides the desired iodo intermediate in a single step from N-{[3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide (CAS 139071-79-7). Alternative routes to introduce the iodo functionality, such as halogen exchange from the bromo analog or diazotization of an aniline precursor, require additional synthetic steps, reducing overall yield and increasing process mass intensity. Direct procurement of CAS 149524-45-8 eliminates the need for in-house halogenation, which is particularly advantageous given the handling challenges and regulatory constraints associated with iodine monochloride.

Oxazolidinone synthesis Aromatic iodination Atom economy Process chemistry Intermediate procurement

Molecular Recognition: 3-Fluoro-4-iodo Substitution Pattern vs. Linezolid's 3-Fluoro-4-morpholinyl Motif – Implications for Resistance Profiles

The 3-fluoro-4-iodophenyl substitution pattern in CAS 149524-45-8 represents a distinct pharmacophoric profile compared to the clinical oxazolidinones linezolid (3-fluoro-4-morpholinylphenyl) and tedizolid (biaryl D-ring). Linezolid resistance in staphylococci and enterococci is predominantly mediated by the cfr methyltransferase gene or mutations in the 23S rRNA and ribosomal proteins L3/L4, which alter the binding pocket [1]. The iodo substituent, as a sterically and electronically distinct group from the morpholine ring of linezolid, may differentially affect ribosomal binding interactions. Research on related biaryl oxazolidinone derivatives, for which CAS 149524-45-8 serves as a key intermediate, has demonstrated retained or improved activity against linezolid-resistant strains (MIC 2-4 µg/mL for certain analogs vs. >16 µg/mL for linezolid) [2]. However, direct MIC data for the acetamide intermediate itself are not available in the peer-reviewed literature.

Oxazolidinone SAR Linezolid resistance 50S ribosomal binding Antibacterial pharmacophore Structure-activity relationship

CAS 149524-45-8: Optimal Application Scenarios for Scientific and Industrial Procurement


Synthesis of Biaryl Oxazolidinone Antibiotic Libraries via Stille or Suzuki Coupling

The iodo substituent of CAS 149524-45-8 serves as an electrophilic handle for Stille coupling with aryl or heteroaryl stannanes [1] or Suzuki coupling with aryl boronic acids [2]. This enables the construction of diverse biaryl oxazolidinone libraries for structure-activity relationship (SAR) studies. The high reactivity of the aryl iodide bond relative to the corresponding bromide or chloride ensures efficient coupling under mild conditions, which is essential when employing thermally or base-sensitive heterocyclic partners. This application is directly validated by the use of this intermediate in the synthesis of DA-7867, a potent oxazolidinone antibacterial candidate [1].

Late-Stage Functionalization in Medicinal Chemistry Campaigns

The orthogonality of the aryl iodide to the acetamide and oxazolidinone functionalities allows for chemoselective late-stage diversification. CAS 149524-45-8 can be employed in Sonogashira coupling with terminal alkynes, carbonylation reactions, or cyanation to introduce new functional groups at the 4-position of the phenyl ring without protecting group manipulation. This capability is particularly valuable in lead optimization programs where rapid analog generation from a common intermediate is required to probe structure-activity and structure-property relationships.

Radiolabeling Precursor for Pharmacokinetic and Target Engagement Studies

The aryl iodide moiety in CAS 149524-45-8 provides a direct entry point for isotopic labeling. Radioiodination via halogen exchange or use as a precursor for [¹⁸F]fluoroaryl synthesis through iodonium ylide chemistry could be employed. While no published study has specifically utilized CAS 149524-45-8 for this purpose, the structural analogy to established radioiodination substrates from the oxazolidinone class supports this potential application for generating radiolabeled probes for in vitro and in vivo pharmacology studies.

Reference Standard for Chiral Purity Analysis in Oxazolidinone Process Chemistry

As a defined (S)-enantiomer with a validated CAS number and commercially available at ≥97% purity [1], CAS 149524-45-8 can serve as an authentic reference standard for chiral HPLC method development and batch-to-batch quality control in oxazolidinone manufacturing processes. The presence of both fluorine and iodine atoms provides additional spectroscopic handles (¹⁹F NMR, mass spectrometry) for identity and purity verification, facilitating analytical method qualification.

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